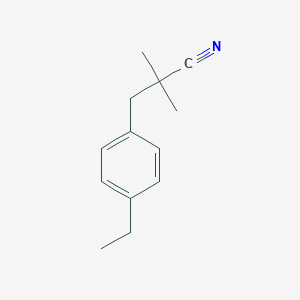

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMCCMGWYCKNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051683 | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134123-93-6 | |

| Record name | 4-Ethyl-α,α-dimethylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134123-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanenitrile, 4-ethyl-alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134123936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanenitrile, 4-ethyl-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: 3-(4-ethylphenyl)-2,2-dimethylpropanenitrile; 3-(2-ethylphenyl)-2,2-dimethylpropanenitrile; 3-(3-ethylphenyl)-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 134123-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation and Catalytic Hydrogenation

This two-step method involves forming an α,β-unsaturated nitrile intermediate, which is subsequently hydrogenated to yield the saturated product.

Step 1: Knoevenagel Condensation

3-(4-Ethylphenyl)-2,2-dimethylpropanal reacts with cyanoacetic acid in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated nitrile. The reaction is typically conducted in toluene or ethanol under reflux.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene/Ethanol |

| Temperature | 80–110°C (reflux) |

| Catalyst/Base | Piperidine (5–10 mol%) |

| Time | 4–8 hours |

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is hydrogenated using palladium on carbon (Pd/C) under mild pressure to saturate the double bond.

Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.5–1.0 wt%) |

| Solvent | Ethanol |

| Pressure | 0.3–0.5 MPa H₂ |

| Temperature | 50–70°C |

| Time | 5–8 hours |

This method achieves yields >80% for analogous nitriles, with the saturated product confirmed via GC-MS and NMR.

Oxime Formation and Dehydration

Aldehydes can be converted directly to nitriles via oxime intermediates.

Oxime Synthesis

3-(4-Ethylphenyl)-2,2-dimethylpropanal reacts with hydroxylamine hydrochloride in a methanol-water mixture, catalyzed by sodium acetate.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol:H₂O (3:1) |

| Temperature | 60–80°C |

| Time | 2–4 hours |

Dehydration to Nitrile

The oxime is dehydrated using acetic anhydride or phosphorus oxychloride (POCl₃) to yield the nitrile.

Dehydration Parameters

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride (excess) |

| Temperature | 100–120°C |

| Time | 1–3 hours |

This route offers a one-pot alternative but may require rigorous purification to remove byproducts like imines.

Alternative Synthetic Routes

Grignard Reaction with Cyanide

While less common, a Grignard reagent derived from 4-ethylbenzyl bromide could react with acetonitrile under anhydrous conditions. However, this method risks side reactions due to the nitrile’s stability.

Cyanation of Halides

No direct evidence supports nucleophilic substitution for this compound, as the structure lacks a suitable leaving group.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Knoevenagel + Hydrogenation | 80–85 | >95 | High |

| Oxime Dehydration | 60–70 | 85–90 | Moderate |

Operational Considerations

-

Catalytic Hydrogenation : Requires specialized equipment for H₂ handling but minimizes byproducts.

-

Oxime Route : Simpler setup but lower yields due to incomplete dehydration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : The nitrile group can be oxidized to form amides or carboxylic acids.

- Reduction : It can be reduced to primary amines using lithium aluminum hydride.

- Substitution : The phenyl ring is reactive towards electrophilic aromatic substitution, allowing for further functionalization.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Amides, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Nitration (HNO₃/H₂SO₄), Halogenation | Nitro or halogenated derivatives |

Biological Applications

Research into the biological activity of this compound indicates potential interactions with various biomolecules. Studies have focused on its pharmacological properties, particularly its efficacy as a precursor in drug development. The nitrile group may facilitate interactions with enzymes or receptors due to its ability to form hydrogen bonds or coordinate with metal ions.

Medical Applications

The compound is being explored for its therapeutic properties. It has been investigated as a precursor in the synthesis of pharmaceutical agents, particularly those targeting conditions related to inflammation and pain management. Its unique structural features may enhance the binding affinity to biological targets.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Perfume Industry : It is used as a fragrance ingredient due to its aromatic characteristics.

- Chemical Manufacturing : Employed in the synthesis of polymers and other specialty chemicals.

Analytical Techniques

For analytical purposes, reverse phase high-performance liquid chromatography (HPLC) has been employed to separate and analyze this compound. The following table summarizes the HPLC conditions utilized:

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative Phase | Formic Acid for Mass-Spec compatibility |

This method is scalable and suitable for isolating impurities during preparative separation processes.

Case Studies

- Pharmaceutical Development : A study investigated the use of this compound as a starting material for synthesizing new anti-inflammatory drugs. The research demonstrated that modifications of the compound could yield derivatives with enhanced biological activity.

- Fragrance Safety Assessment : A safety assessment conducted by the Research Institute for Fragrance Materials evaluated the genotoxicity and environmental impact of this compound. Results indicated no significant safety concerns at typical usage levels in fragrance formulations.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl ring’s substituents can modulate the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The ethyl group in this compound is electron-donating, enhancing the aromatic ring's electron density. In contrast, chloro and bromo substituents (in analogs) are electron-withdrawing, which may increase the nitrile group's electrophilicity and reactivity .

Research Findings and Trends

- Synthetic Methods: The ethylphenyl variant can be synthesized via cyanoisopropylation of acrylamides using AIBN (azobisisobutyronitrile), though competing radical pathways may require optimization .

- Thermal Stability : The high boiling point (311.1°C) of this compound suggests suitability for high-temperature applications, contrasting with lower-boiling aliphatic nitriles like 2,2-dimethylpropanenitrile (94°C) .

Biological Activity

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile, also known by its chemical structure as a nitrile compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 134123-93-6

- Molecular Formula : C13H17N

- Molecular Weight : 201.28 g/mol

This compound features a nitrile functional group attached to a branched alkane structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that enable it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to analgesic and anti-inflammatory effects.

- Cellular Interaction : The compound may influence cellular pathways involved in apoptosis and cell proliferation, potentially affecting cancer cell lines.

Biological Activity Data

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-1 and COX-2 enzymes. This suggests potential applications in treating inflammatory diseases. -

Antimicrobial Activity :

Research indicated that this compound possesses antimicrobial properties against various bacteria and fungi. It was effective in reducing microbial load in controlled environments, suggesting its use in disinfectant formulations . -

Cytotoxicity in Cancer Research :

In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This property highlights its potential as an anticancer agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further research is necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-ethylphenylmagnesium bromide with 2,2-dimethylpropanenitrile precursors under anhydrous conditions (e.g., THF solvent, −78°C to room temperature) . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., palladium for cross-coupling). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 2.8–3.1 ppm for nitrile-adjacent CH) and C NMR (δ 118–120 ppm for nitrile carbon) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (calculated for CHN: 187.1361 g/mol) .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical data .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethylphenyl group influence the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : The 4-ethylphenyl group introduces steric hindrance, reducing nucleophilic attack at the nitrile group, as shown in comparative studies with non-ethyl analogs . Electronic effects (via Hammett σ constants) can be quantified using DFT calculations (e.g., Gaussian09, B3LYP/6-31G* basis set) to assess electron-withdrawing/donating impacts on reaction kinetics . In catalysis, this group enhances stability in ruthenium complexes for olefin metathesis (e.g., turnover numbers >10,000) .

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar nitriles?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., varying ethyl position or nitrile substituents) and test in standardized assays (e.g., enzyme inhibition IC, bacterial MIC) .

- Meta-Analysis : Use tools like Web of Science to aggregate data, identifying outliers due to assay variability (e.g., cell line differences).

- Mechanistic Profiling : Employ SPR (surface plasmon resonance) to measure binding kinetics to target proteins, clarifying discrepancies in activity .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation experiments are required?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on crystal structures (PDB ID: 1TQN). Focus on hydrophobic interactions with the ethylphenyl group .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Validate with in vitro assays (e.g., fluorescence quenching for binding constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.